N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
CAS No.: 941945-60-4
Cat. No.: VC7241535
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941945-60-4 |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.46 |
| IUPAC Name | N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C19H22N2O4S/c1-15-6-2-3-7-18(15)25-14-19(22)20-16-8-10-17(11-9-16)21-12-4-5-13-26(21,23)24/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) |
| Standard InChI Key | FGASEFPORLBCGR-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Introduction
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound featuring a unique combination of functional groups, including a thiazinan ring, a phenyl group, and a methylphenoxy acetamide moiety. This compound is primarily used for research purposes and is not intended for human or veterinary use. Its molecular formula is C₁₈H₁₈N₂O₃S, and it has a CAS number of 941945-60-4.
Synthesis
The synthesis typically involves multiple steps:
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Preparation of the Thiazinan Ring: This can be achieved through reactions involving appropriate amines and sulfur-containing reagents.
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Introduction of the Phenyl Group: Electrophilic aromatic substitution is used to attach the phenyl group.
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Attachment of the Methylphenoxy Acetamide Moiety: Nucleophilic substitution reactions are employed to add this moiety.
Types of Reactions
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Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.
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Reduction: Reduction can lead to the formation of thiols or amines.
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Substitution: The phenyl and methylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
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Oxidizing Agents: Hydrogen peroxide.
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Reducing Agents: Lithium aluminum hydride.
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Nucleophiles: Sodium methoxide.
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Conditions: Controlled temperatures, inert atmospheres, and specific solvents.
Chemistry
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Used as a building block for synthesizing more complex molecules.
Biology
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Investigated for its potential as a biochemical probe or inhibitor.
Medicine
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Explored for therapeutic potential in treating various diseases.
Industry
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Utilized in developing new materials and chemical processes.
Mechanism of Action
The compound interacts with specific molecular targets, such as enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to downstream effects on cellular pathways and physiological processes.
Similar Compounds
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3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
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3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
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4H-1,2,4-benzothiadiazine-1,1-dioxides
Uniqueness
The specific combination of functional groups in N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide confers distinct chemical reactivity and biological activity compared to similar compounds.
Chemical Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Forms sulfoxides or sulfones |
| Reduction | Forms thiols or amines |
| Substitution | Electrophilic or nucleophilic substitution |
Applications
| Field | Application |
|---|---|
| Chemistry | Building block for complex molecules |
| Biology | Biochemical probe or inhibitor |
| Medicine | Therapeutic potential |
| Industry | New materials and processes |
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